molecular formula C6H7ClN4O2 B8728540 6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate CAS No. 113674-67-2

6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate

Katalognummer: B8728540
CAS-Nummer: 113674-67-2
Molekulargewicht: 202.60 g/mol
InChI-Schlüssel: YDJAPSOKLLXXBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate is a chemical compound with a unique structure that includes an acetoxy group, an amino group, and a chloro group attached to a dihydro-iminopyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate typically involves the reaction of a pyrimidine derivative with appropriate reagents under controlled conditions. One common method involves the use of piperidine and hydrolyzing agents to obtain the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine: A related compound with similar structural features.

    4-Chloro-1,2-dihydro-2-iminopyrimidine: Another compound with a similar pyrimidine core but different functional groups.

Uniqueness

6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

113674-67-2

Molekularformel

C6H7ClN4O2

Molekulargewicht

202.60 g/mol

IUPAC-Name

(6-amino-4-chloro-2-iminopyrimidin-1-yl) acetate

InChI

InChI=1S/C6H7ClN4O2/c1-3(12)13-11-5(8)2-4(7)10-6(11)9/h2,9H,8H2,1H3

InChI-Schlüssel

YDJAPSOKLLXXBT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)ON1C(=CC(=NC1=N)Cl)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

5 g (0.035 mole) of 2,6-diamino-4-chloropyrimidine are dissolved in 50 ml of anhydrous tetrahydrofuran. 7 ml of a 70% aqueous hydrogen peroxide solution and 16 ml of acetic anhydride are added dropwise while stirring at a temperature of 40° C. in half an hour. The mixture is stirred at 60° C. for further two hours. After evaporating the tetrahydrofuran 50 ml of water are added to the residue, then it is kept in a refrigerator for a night. Thus 4.00 g (57%) of the aimed compound separate. Further 0.77 g (11%) of this compound is obtained by filtering the product achieved by the second separation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Yield
11%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.